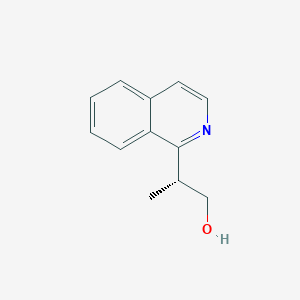

(2R)-2-Isoquinolin-1-ylpropan-1-ol

Description

(2R)-2-Isoquinolin-1-ylpropan-1-ol is a chiral secondary alcohol featuring an isoquinoline moiety attached to a propanol backbone.

Properties

IUPAC Name |

(2R)-2-isoquinolin-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(8-14)12-11-5-3-2-4-10(11)6-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKIFASBAZQLOX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=NC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=NC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Isoquinolin-1-ylpropan-1-ol typically involves the following steps:

Starting Material: The synthesis often begins with isoquinoline, a bicyclic aromatic compound.

Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with isoquinoline to form an intermediate.

Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Isoquinolin-1-ylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The isoquinoline ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: Formation of (2R)-2-Isoquinolin-1-ylpropan-1-one.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of (2R)-2-Isoquinolin-1-ylpropyl chloride.

Scientific Research Applications

(2R)-2-Isoquinolin-1-ylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Isoquinolin-1-ylpropan-1-ol involves its interaction with various molecular targets:

Molecular Targets: It may interact with enzymes and receptors in biological systems.

Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with (2R)-2-Isoquinolin-1-ylpropan-1-ol, differing primarily in substituents or backbone modifications:

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Observed Bioactivity |

|---|---|---|---|

| (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () | Indole ring, methoxy groups, aminoethyl chain | ~470 (estimated) | Antiarrhythmic, α1/α2/β1-adrenoceptor binding [1] |

| 1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2aa) () | Tetrahydroisoquinoline, ketone group | ~297 (estimated) | No direct bioactivity reported; characterized by ¹H NMR (δ 1.0–7.5 ppm) [2] |

| 2-[(1R)-4-Methylcyclohex-3-en-1-yl]propan-2-ol () | Cyclohexene ring, isopropyl alcohol | ~154 | Fragrance/terpene applications; no reported pharmacology [5] |

| (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol () | Epoxide (oxirane), allylic alcohol | ~114 | Reactive intermediate; used in synthetic chemistry [6] |

| 2-Methyl-2-sulfanylpropan-1-ol () | Sulfhydryl (-SH) group | ~106 | Thiol reactivity; potential in material science [3] |

Key Observations:

Isoquinoline vs. Indole Derivatives: The indole-based propanol in exhibits antiarrhythmic activity and adrenoceptor binding, likely due to its methoxy and aminoethyl substituents enhancing polar interactions.

Alcohol vs. Ketone Backbone : The ketone in compound 2aa () eliminates hydrogen-bonding capacity compared to the alcohol in the target compound, likely reducing solubility and receptor affinity [2].

Hydrophobicity and Reactivity : Cyclohexenyl () and sulfhydryl () analogs prioritize hydrophobicity or chemical reactivity over bioactivity, limiting pharmacological utility [5].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.